

Characterization of 3-(thiophen-2-yl)-1H-pyrazole: A Spectroscopic Guide

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Compound of Interest

Compound Name: 3-(thiophen-2-yl)-1H-pyrazole

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This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of the core heterocyclic compound, **3-(thiophen-2-yl)-1H-pyrazole**. This molecule is a valuable building block in medicinal chemistry, and precise analytical data is crucial for its identification, purity assessment, and utilization in further synthetic applications. This document outlines the expected spectroscopic signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by a detailed experimental protocol for its synthesis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **3-(thiophen-2-yl)-1H-pyrazole**.

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
10.3 (br s)	Broad Singlet	-	NH (pyrazole)
7.65 (d, J=2.6 Hz)	Doublet	2.6	H-5 (pyrazole)
7.33 (dd, J=3.7, 1.2 Hz)	Doublet of Doublets	3.7, 1.2	H-3' (thiophene)
7.30 (dd, J=5.1, 1.2 Hz)	Doublet of Doublets	5.1, 1.2	H-5' (thiophene)
7.07 (dd, J=5.1, 3.7 Hz)	Doublet of Doublets	5.1, 3.7	H-4' (thiophene)
6.64 (d, J=2.6 Hz)	Doublet	2.6	H-4 (pyrazole)

Table 2: ^{13}C NMR Spectroscopic Data (Solvent: CDCl_3)

Chemical Shift (δ) ppm	Assignment
151.7	C-3 (pyrazole)
135.2	C-2' (thiophene)
131.0	C-5 (pyrazole)
127.8	C-5' (thiophene)
125.1	C-4' (thiophene)
124.3	C-3' (thiophene)
103.5	C-4 (pyrazole)

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment
3150-3000	N-H stretching
1530	C=N stretching
1490	C=C stretching (aromatic)
715	C-S stretching

Table 4: Mass Spectrometry Data

m/z	Assignment
150	[M] ⁺
123	[M-HCN] ⁺
106	[M-CS] ⁺
96	[C ₄ H ₄ S] ⁺
77	[C ₆ H ₅] ⁺

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of **3-(thiophen-2-yl)-1H-pyrazole**.

Synthesis of 3-(thiophen-2-yl)-1H-pyrazole

Materials:

- 1-(Thiophen-2-yl)ethanone
- N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
- Hydrazine hydrate
- Ethanol
- Toluene

Procedure:

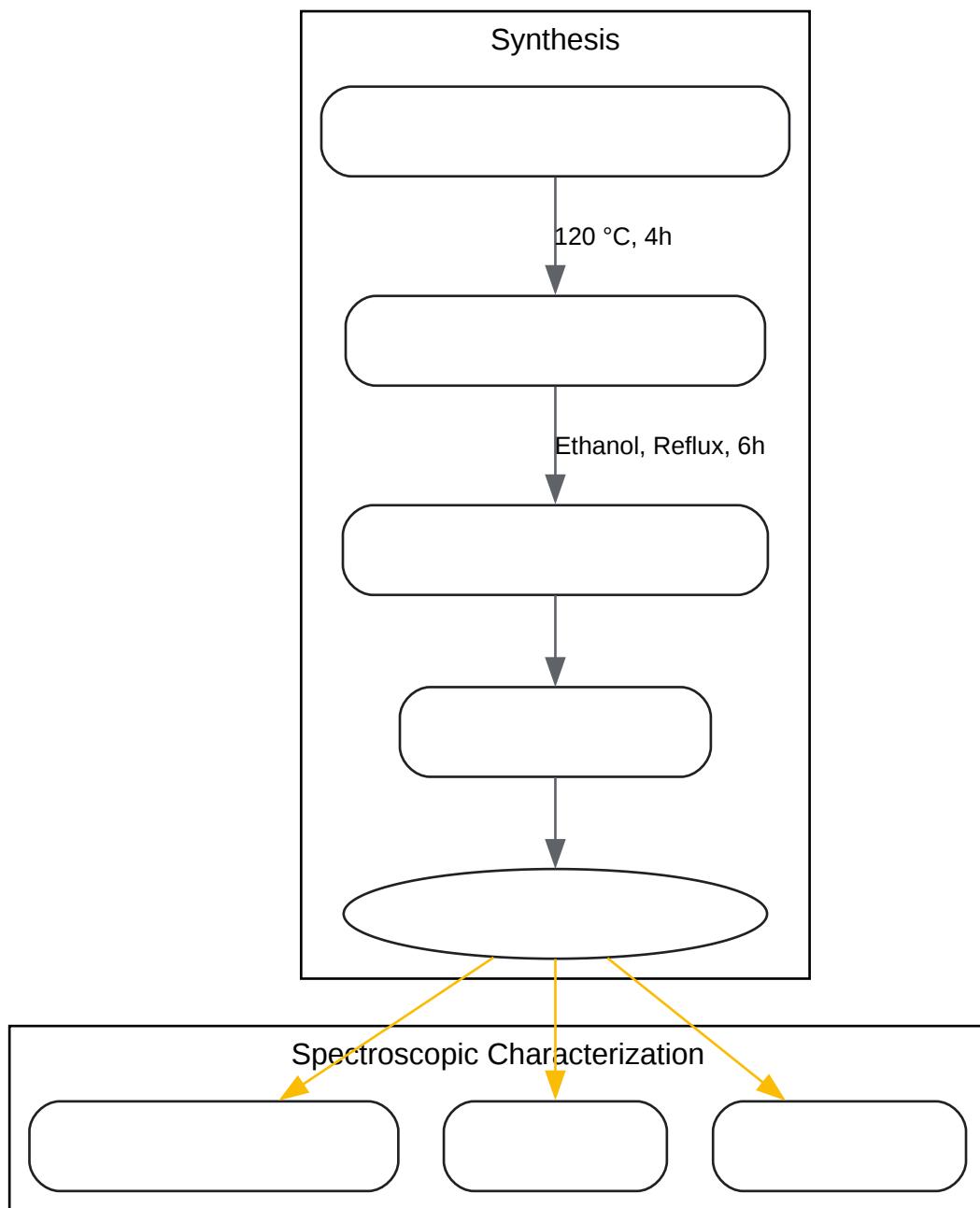
- A mixture of 1-(thiophen-2-yl)ethanone (1 equivalent) and N,N-dimethylformamide dimethyl acetal (1.2 equivalents) is heated at 120 °C for 4 hours.
- The reaction mixture is then cooled to room temperature, and the excess DMF-DMA is removed under reduced pressure to yield the intermediate enaminone.
- The crude enaminone is dissolved in ethanol.
- Hydrazine hydrate (1.5 equivalents) is added dropwise to the solution at room temperature.
- The reaction mixture is then refluxed for 6 hours.
- After cooling, the solvent is evaporated under reduced pressure.
- The residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford **3-(thiophen-2-yl)-1H-pyrazole**.

Spectroscopic Characterization Methods

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl_3), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: Infrared spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer using KBr pellets. The spectral range was 4000-400 cm^{-1} .
- Mass Spectrometry: Mass spectra were obtained on a Shimadzu GCMS-QP2010 Plus spectrometer using electron ionization (EI) at 70 eV.

Visualizing the Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **3-(thiophen-2-yl)-1H-pyrazole**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **3-(thiophen-2-yl)-1H-pyrazole**.

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